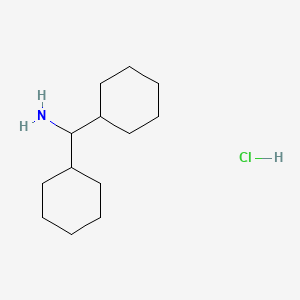
Dicyclohexylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylmethanamine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl. It is a hydrochloride salt of dicyclohexylmethanamine, which is known for its potential anesthetic properties and its role in improving protein processing . This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Mechanism of Action
Target of Action
It’s worth noting that dicyclomine, a compound with a similar structure, acts as an antagonist on muscarinic m1, m3, and m2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . These receptors and molecules play crucial roles in various physiological processes, including smooth muscle contraction and inflammatory responses .
Mode of Action
For instance, Dicyclomine achieves its action partially through direct antimuscarinic activity on the M1, M3, and M2 receptors and partially through antagonism of bradykinin and histamine . This results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It’s plausible that, like dicyclomine, it may influence pathways involving muscarinic receptors, histamine, and bradykinin . These pathways play significant roles in various physiological processes, including smooth muscle contraction, inflammation, and pain sensation .
Result of Action
Based on the action of similar compounds, it may lead to relaxation of smooth muscles and reduction in spasms
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of dicyclohexylmethanamine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions, with the temperature maintained at room temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to achieve the desired level of purity, which is typically around 95% .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while reduction can produce amine alcohols or other reduced forms.
Scientific Research Applications
Dicyclohexylmethanamine hydrochloride has a wide range of applications in scientific research:
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Dicyclohexylmethanamine hydrochloride can be compared with other similar compounds, such as N,N-dicyclohexylmethylamine. While both compounds share structural similarities, this compound is unique due to its hydrochloride salt form, which enhances its solubility and stability . Other similar compounds include dicyclohexylamine and its derivatives, which have different applications and properties.
List of Similar Compounds
- N,N-Dicyclohexylmethylamine
- Dicyclohexylamine
- Dicyclohexylamine derivatives
Properties
IUPAC Name |
dicyclohexylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-13H,1-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPGXMRDHPCLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)
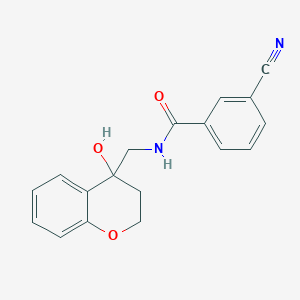
![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858801.png)
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)
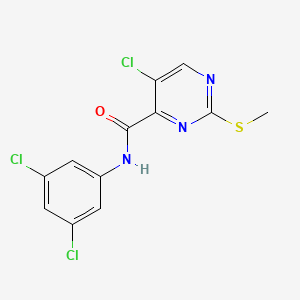
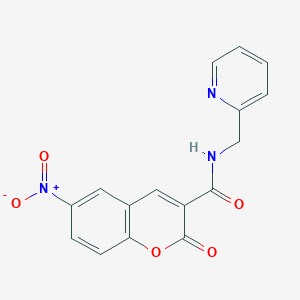
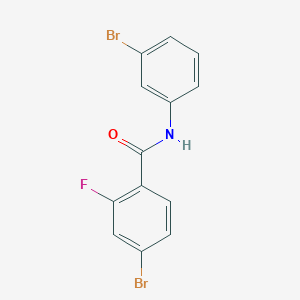

![1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2858811.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)

